molecular formula C8H13Cl B13197980 4-(Chloromethyl)-4-methylcyclohex-1-ene

4-(Chloromethyl)-4-methylcyclohex-1-ene

Cat. No.: B13197980
M. Wt: 144.64 g/mol
InChI Key: WLQSEDQRZDXGDQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a chloromethyl and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylcyclohex-1-ene typically involves the chloromethylation of 4-methylcyclohex-1-ene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methylcyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of azides, ethers, or thioethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-(Chloromethyl)-4-methylcyclohex-1-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the molecular structure.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohex-1-ene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

    4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.

    4-(Hydroxymethyl)-4-methylcyclohex-1-ene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards electrophiles.

Uniqueness

4-(Chloromethyl)-4-methylcyclohex-1-ene is unique due to the presence of both a chloromethyl and a methyl group on the same carbon atom, providing a versatile platform for various chemical transformations

Properties

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

4-(chloromethyl)-4-methylcyclohexene

InChI

InChI=1S/C8H13Cl/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3

InChI Key

WLQSEDQRZDXGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CC1)CCl

Origin of Product

United States

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